Cas no 2679934-73-5 (benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate)

Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is a chiral carbamate derivative featuring a cyclobutyl group and a hydroxyl functionality. Its stereospecific (3S) configuration makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive compounds. The presence of both hydroxyl and carbamate groups enhances its utility in selective functionalization and protection strategies. The cyclobutyl moiety contributes to conformational rigidity, which can influence binding affinity in medicinal chemistry applications. This compound is typically employed in enantioselective synthesis, offering precise control over stereochemistry. High purity and well-defined structural properties ensure reproducibility in research and industrial processes.
benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate structure
2679934-73-5 structure
Product Name:benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate
CAS No:2679934-73-5
MF:C15H21NO3
MW:263.332144498825
CID:5644853
PubChem ID:165911346
Update Time:2025-10-19

benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28281578
    • 2679934-73-5
    • benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate
    • benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate
    • Inchi: 1S/C15H21NO3/c17-14(13-7-4-8-13)9-10-16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t14-/m0/s1
    • InChI Key: GOPSXANZOROMBK-AWEZNQCLSA-N
    • SMILES: O[C@@H](CCNC(=O)OCC1C=CC=CC=1)C1CCC1

Computed Properties

  • Exact Mass: 263.15214353g/mol
  • Monoisotopic Mass: 263.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.6Ų

benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate Pricemore >>

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Additional information on benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate

Introduction to Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate (CAS No. 2679934-73-5)

Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate, a compound with the chemical identifier CAS No. 2679934-73-5, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a chiral center at the 3S position and the incorporation of a cyclobutyl moiety contribute to its unique pharmacological profile, making it a subject of intense research interest.

The structural composition of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is meticulously designed to optimize its interaction with biological targets. The benzyl group, a common pharmacophore in drug molecules, enhances lipophilicity and metabolic stability, while the carbamate functionality introduces a polar interaction site. The cyclobutyl group, on the other hand, provides steric hindrance and influences the compound's binding affinity to specific enzymes or receptors. This combination of structural elements makes it an attractive candidate for further exploration in therapeutic applications.

In recent years, there has been a surge in research focused on developing novel chiral drugs that exhibit enhanced efficacy and reduced side effects. The enantiomeric purity of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is crucial in determining its pharmacological activity. Studies have shown that the S-enantiomer often demonstrates superior biological activity compared to its R-isomer, owing to more favorable interactions with biological targets. This has prompted researchers to investigate synthetic routes that yield high enantiomeric excess, ensuring the compound's clinical potential is fully realized.

The synthesis of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the cyclobutyl scaffold, introduction of the hydroxypropyl group, and installation of the carbamate moiety at the chiral center. Advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary-assisted reactions, have been employed to achieve high yields and enantiomeric purity. These techniques not only streamline the synthetic process but also enhance scalability for potential industrial production.

The pharmacological properties of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate have been extensively studied in preclinical models. Initial findings suggest that this compound exhibits promising activity against various therapeutic targets, including enzymes and receptors involved in inflammation and pain modulation. The cyclobutyl group's steric influence appears to enhance binding affinity, while the hydroxypropyl moiety contributes to metabolic stability. These characteristics make it a valuable scaffold for designing next-generation therapeutics.

One of the most exciting aspects of Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is its potential in addressing unmet medical needs. Researchers are exploring its efficacy in treating conditions such as chronic pain syndromes and inflammatory disorders. The compound's ability to modulate key biological pathways without significant side effects positions it as a promising candidate for clinical development. Furthermore, its structural features offer opportunities for further derivatization, allowing researchers to fine-tune its pharmacological properties for specific therapeutic applications.

The regulatory landscape for novel pharmaceutical compounds like Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate is stringent but well-defined. Manufacturers must navigate rigorous safety and efficacy testing before obtaining approval for clinical use. However, the growing body of preclinical data supporting the compound's potential bodes well for future regulatory submissions. Collaborative efforts between academic researchers and industry professionals are essential in advancing this compound through clinical trials and bringing it to market.

As our understanding of molecular interactions continues to evolve, so too does our approach to drug design. Benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate exemplifies how innovative chemical synthesis can lead to breakthroughs in medicine. By leveraging cutting-edge synthetic methodologies and exploring novel pharmacological targets, researchers are paving the way for more effective and targeted therapies. The journey from laboratory discovery to clinical application is long and challenging, but compounds like this one offer hope for improving patient outcomes worldwide.

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